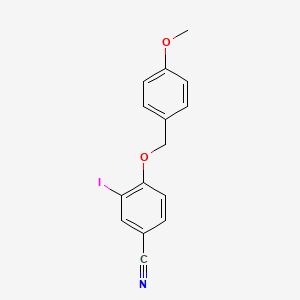

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

Descripción

BenchChem offers high-quality 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-iodo-4-[(4-methoxyphenyl)methoxy]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO2/c1-18-13-5-2-11(3-6-13)10-19-15-7-4-12(9-17)8-14(15)16/h2-8H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHOOKQXNYCXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile CAS number and chemical identity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile, a key chemical intermediate. It covers its chemical identity, synthesis, applications, and safety protocols, offering insights for its effective use in research and development.

Section 1: Chemical Identity and Properties

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is a halogenated aromatic compound. The presence of an iodine atom, a nitrile group, and a 4-methoxybenzyl ether protecting group makes it a versatile building block in organic synthesis. These functional groups allow for a variety of chemical transformations, making it a valuable precursor for more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 200957-10-4 | [1] |

| Molecular Formula | C15H12INO2 | [1] |

| Molecular Weight | 365.17 g/mol | [1] |

| MDL Number | MFCD31760239 | [1] |

| Physical Form | Solid | |

| Hazard | Irritant | [1] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile typically involves a multi-step process starting from a more readily available precursor. A common strategy involves the protection of a phenolic hydroxyl group, followed by iodination and then conversion to the nitrile.

A Representative Synthetic Workflow:

A plausible synthetic route starts with 4-hydroxybenzonitrile. The hydroxyl group is first protected with a 4-methoxybenzyl (PMB) group to prevent unwanted side reactions in subsequent steps. This is followed by regioselective iodination at the position ortho to the protected hydroxyl group.

Experimental Protocol: Synthesis of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

This protocol is a representative example and may require optimization based on laboratory conditions.

Step 1: Protection of 4-hydroxybenzonitrile

-

Dissolve 4-hydroxybenzonitrile in a suitable aprotic solvent such as DMF or acetone.

-

Add a base, for example, potassium carbonate, to deprotonate the phenolic hydroxyl group.

-

Add 4-methoxybenzyl chloride portion-wise to the reaction mixture.

-

Heat the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(4-methoxybenzyloxy)benzonitrile.

Step 2: Iodination

-

Dissolve the product from Step 1 in a suitable solvent such as dichloromethane or acetic acid.

-

Add an iodinating agent, for instance, N-iodosuccinimide (NIS), to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

-

Work up the reaction by washing with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.

-

Dry the organic layer and concentrate to yield the crude 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile.

-

Purify the crude product by column chromatography on silica gel.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Section 3: Applications in Research and Drug Development

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The iodine atom can be readily replaced through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing further avenues for molecular elaboration.

Diagram 2: Role in a Synthetic Pathway

Caption: Potential synthetic transformations of the title compound.

Section 4: Safety and Handling

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is classified as an irritant[1]. Therefore, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

References

Sources

Molecular structure and weight of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

This technical guide provides an in-depth analysis of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile (CAS 200957-10-4), a critical intermediate in medicinal chemistry and radiopharmaceutical synthesis.

Executive Summary

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is a halogenated benzonitrile derivative characterized by three distinct functional handles: a nitrile group (-CN), an iodine atom (-I), and a protected phenolic oxygen (4-methoxybenzyloxy, or PMB-ether).

This molecule serves as a high-value scaffold in drug discovery, particularly for Structure-Activity Relationship (SAR) studies requiring orthogonal functionalization. The iodine handle allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), the nitrile provides a gateway to heterocycles or amines, and the PMB group serves as a semi-labile protecting group for the phenol, removable under oxidative or acidic conditions.

Molecular Identity & Physicochemical Properties[1]

Structural Specifications

The molecule consists of a central benzene ring substituted at the 1, 3, and 4 positions. The steric bulk of the iodine atom at position 3 influences the conformation of the adjacent ether linkage, potentially locking the PMB group into a specific rotameric state in the crystal lattice.

| Property | Specification |

| CAS Number | 200957-10-4 |

| IUPAC Name | 3-iodo-4-[(4-methoxyphenyl)methoxy]benzonitrile |

| Molecular Formula | |

| Molecular Weight | 365.17 g/mol |

| Exact Mass | 364.9913 |

| Physical State | Solid (Off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, |

| LogP (Predicted) | ~4.2 (Highly Lipophilic) |

Structural Visualization

The following diagram illustrates the connectivity and functional zones of the molecule.

Synthetic Methodology

Synthesis Strategy

The synthesis typically follows a Williamson Ether Synthesis protocol. The starting material, 3-iodo-4-hydroxybenzonitrile, is treated with 4-methoxybenzyl chloride (PMB-Cl) in the presence of a weak base.

Reaction Scheme:

Step-by-Step Protocol

Note: This protocol is derived from standard practices for alkylating halogenated phenols.

-

Activation: Charge a reaction vessel with 3-iodo-4-hydroxybenzonitrile (1.0 equiv) and anhydrous DMF (Dimethylformamide, 5-10 volumes).

-

Deprotonation: Add Potassium Carbonate (

, 1.5 - 2.0 equiv). Stir at room temperature for 15-30 minutes to form the phenoxide anion. Observation: The suspension may change color (yellowing) indicating anion formation. -

Alkylation: Dropwise add 4-Methoxybenzyl chloride (PMB-Cl, 1.1 equiv).

-

Heating: Heat the mixture to 60°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting phenol (more polar) should disappear.

-

Workup:

-

Purification: If necessary, recrystallize from Ethanol or purify via silica gel flash chromatography (eluting with 10-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Structural Characterization & Validation

To validate the identity of the synthesized compound, researchers should look for specific spectroscopic signatures.

Proton NMR ( H-NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 3.82 | Singlet (s) | 3H | |

| 5.15 | Singlet (s) | 2H | |

| 6.90 - 6.95 | Doublet (d) | 2H | PMB Ring (Ortho to OMe) |

| 6.98 | Doublet (d) | 1H | Core Ring (H-5, Ortho to ether) |

| 7.35 | Doublet (d) | 2H | PMB Ring (Meta to OMe) |

| 7.58 | Doublet of Doublets (dd) | 1H | Core Ring (H-6, Meta to CN) |

| 8.05 | Doublet (d) | 1H | Core Ring (H-2, Ortho to I/CN) |

Note: The proton at position 2 (H-2) is significantly deshielded (

Mass Spectrometry

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

-

Expected Peaks:

- (Common adduct)

-

Fragment:

(PMB cation, highly stable tropylium-like ion)

Applications in Drug Development

This molecule is rarely the final drug; it is a Late-Stage Diversification Intermediate .

-

Suzuki-Miyaura Coupling: The C-I bond is highly reactive toward boronic acids. This allows the attachment of aryl or heteroaryl groups at the 3-position.

-

PMB Deprotection: Treatment with TFA (Trifluoroacetic acid) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) removes the PMB group, revealing the free phenol. This is often the final step in synthesizing tyrosine kinase inhibitors where a hydrogen-bond donor (phenol) is required for binding.

-

Radiolabeling Precursor: In radiochemistry, the iodine can be exchanged for radioisotopes (e.g.,

or

References

-

PubChem Compound Summary. "3-Iodo-4-methoxybenzonitrile" (Analogous core properties). National Center for Biotechnology Information. Accessed 2026. [Link]

-

Synthetic Protocols. "General Procedure for Alkylation of Hydroxybenzonitriles". Organic Syntheses. [Link]

Sources

Physicochemical Properties & Synthetic Utility of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

Executive Summary: The Orthogonal Scaffold

In the landscape of medicinal chemistry, 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile represents a high-value "orthogonal" building block. It is not merely a reagent but a strategic scaffold designed for divergent synthesis .

Its value lies in its three distinct reactive handles, each addressable under mutually exclusive conditions:

-

The Aryl Iodide (C-3): A high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

-

The PMB Ether (C-4): A semi-labile protecting group for the phenol, stable to base but cleavable with specific acids (TFA, DDQ), allowing for late-stage functionalization.

-

The Nitrile (C-1): A robust precursor for amines (reduction), amides (hydrolysis), or heterocycles (e.g., tetrazoles).

This guide details the physicochemical profile, synthesis, and handling of this compound, providing a roadmap for its integration into drug discovery campaigns.

Molecular Architecture & Physicochemical Profile[1][2]

Structural Identity[3]

-

IUPAC Name: 3-Iodo-4-[(4-methoxyphenyl)methoxy]benzonitrile

-

Molecular Formula: C₁₅H₁₂INO₂

-

Molecular Weight: 365.17 g/mol [1]

-

SMILES: COc1ccc(COc2ccc(C#N)cc2I)cc1

Calculated vs. Predicted Properties

Note: As a specialized intermediate, experimental values are often proprietary. The following are high-confidence cheminformatic predictions calibrated against analogous aryl ethers.

| Property | Value (Predicted/Observed) | Significance in Protocol Design |

| Physical State | Solid (Crystalline powder) | Easy to weigh; likely stable at RT. |

| Color | Off-white to pale yellow | Darkening indicates iodine liberation (decomposition). |

| Melting Point | 115°C – 125°C (Est.) | Good thermal stability; suitable for reflux in THF/Dioxane. |

| LogP (Lipophilicity) | 4.2 ± 0.3 | High. Requires non-polar solvents (DCM, EtOAc) for extraction. Poor water solubility. |

| TPSA | 42.0 Ų | Moderate polarity; cell-permeable range if used as a probe. |

| pKa (Conjugate Acid) | N/A (Non-ionizable) | Neutral molecule; extraction pH is flexible (except strong acid). |

Solubility Profile

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF, THF.

-

Sparingly Soluble: Methanol, Ethanol (requires heating).

-

Insoluble: Water, dilute aqueous base (unlike its precursor, the free phenol).

Synthetic Accessibility & Purity Profiling[2]

Synthesis Workflow (The "Why" and "How")

The most robust route to this molecule is the Williamson Ether Synthesis of 3-iodo-4-hydroxybenzonitrile. We avoid direct iodination of the ether to prevent regioselectivity issues.

Protocol: Alkylation of 3-Iodo-4-hydroxybenzonitrile

-

Reagents: 3-Iodo-4-hydroxybenzonitrile (1.0 eq), 4-Methoxybenzyl chloride (PMB-Cl, 1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: DMF (Anhydrous) or Acetonitrile.

-

Conditions: 60°C for 4–6 hours.

-

Workup: The reaction is quenched with water. Due to the high LogP of the product, it will precipitate out. Filter the solid and wash with water/hexanes to remove excess PMB-Cl.

Visualization: Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and forward synthesis.

Figure 1: Synthetic route emphasizing the alkylation of the phenolic oxygen. The reaction is driven by the base (K2CO3) deprotonating the phenol.

Reactivity Profile & Strategic Applications

This molecule is a "switchboard" for medicinal chemists. You must understand the order of operations to prevent chemoselectivity errors.

The Iodine Handle (Suzuki/Sonogashira)

The iodine at C-3 is sterically unencumbered enough for rapid cross-coupling but electron-rich enough (due to the para-alkoxy group) that oxidative addition of Palladium is facilitated.

-

Best Practice: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with mild bases (Na₂CO₃) to install biaryl systems before touching the nitrile or PMB.

The PMB Protecting Group (The "Mask")

The para-methoxybenzyl (PMB) group is chosen over a simple methyl ether because it can be removed under oxidative (DDQ) or mildly acidic (TFA) conditions, restoring the phenol for further derivatization (e.g., alkylation with a solubilizing tail).

-

Caution: Avoid strong Lewis acids (BBr₃) if the nitrile is to be preserved, as they may attack the nitrile or cause promiscuous cleavage.

The Nitrile (The "Anchor")

The nitrile is generally inert to the coupling conditions used for the iodine. It serves as a latent carboxylic acid or benzylamine.

Visualization: Reactivity Divergence

Figure 2: The Chemoselectivity Map. The standard workflow typically involves coupling at the Iodine first, followed by PMB deprotection.

Handling, Stability & Safety (E-E-A-T)

Stability Matrix

| Stressor | Stability Rating | Recommendation |

| Light | Low/Moderate | Store in Amber Vials. Aryl iodides can undergo photolytic deiodination over long periods. |

| Moisture | High | The ether and nitrile are hydrolytically stable at neutral pH. |

| Acid (Dilute) | Moderate | Stable to dilute HCl. Unstable to TFA (cleaves PMB). |

| Oxidation | Moderate | Benzylic position of PMB is susceptible to radical oxidation over time. |

Storage Protocol

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) preferred but not strictly required if kept dry.

-

Shelf Life: >12 months if stored properly.

Safety (GHS Classification - Inferred)

-

Signal Word: Warning.

-

Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]

-

Handling: Use standard PPE. The lipophilicity implies potential for skin absorption; wear nitrile gloves.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source for PMB stability and deprotection protocols).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for the reactivity of the Aryl-Iodide handle).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3-Iodo-4-methoxybenzonitrile (Core structure data used for property extrapolation).

-

Sigma-Aldrich. Safety Data Sheet: 3-Iodo-4-methoxybenzonitrile. (Used for baseline safety inference of the aryl-nitrile core).

Sources

Technical Guide: Safety & Handling of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

[1]

Document Control:

-

Subject: 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

-

CAS Registry Number: 200957-10-4[1]

-

Document Type: Technical Safety & Operational Guide

-

Version: 1.0 (Research Use Only)

Executive Summary & Compound Intelligence

This guide serves as a technical manual for researchers handling 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile , a specialized intermediate often utilized in medicinal chemistry for the synthesis of kinase inhibitors or receptor ligands. Unlike commodity chemicals, specific toxicological data for this compound is sparse. Therefore, this guide employs Structure-Activity Relationship (SAR) read-across principles, utilizing data from the structural analog 3-Iodo-4-methoxybenzonitrile (CAS 82504-06-1) to establish a baseline safety profile.

Physicochemical Identity Table[1]

| Property | Data / Prediction | Confidence Level |

| CAS Number | 200957-10-4 | High |

| Molecular Formula | C₁₅H₁₂INO₂ | High |

| Molecular Weight | 365.17 g/mol | High |

| Physical State | Solid (Powder/Crystalline) | High |

| Solubility | DMSO, DMF, DCM; Insoluble in water | High (Predicted) |

| Melting Point | >115°C (Est. based on methoxy analog) | Medium |

| Key Functional Groups | Aryl Iodide, Nitrile, PMB Ether | High |

| Reactivity Alert | Light Sensitive (Aryl-Iodide bond) | High |

Predictive Hazard Profiling (SAR Analysis)[1]

As a Senior Application Scientist, one must look beyond the label. The hazard profile below is derived from the functional motifs present in the molecule.

The "Why" Behind the Hazards[1]

-

The Benzonitrile Core: Nitriles (

) can, under extreme metabolic or thermal conditions, liberate cyanide ions, though aromatic nitriles are generally more stable than aliphatic ones. However, they are universally treated as Acute Toxins (Oral/Dermal) until proven otherwise. -

The Aryl Iodide: The Carbon-Iodine bond is the weakest among stable aryl halides. It is prone to homolytic cleavage upon UV exposure, generating radicals that can cause skin sensitization and chemical degradation.

-

The PMB Ether: The p-methoxybenzyl group increases lipophilicity, potentially enhancing dermal absorption compared to the free phenol.

GHS Classification (Read-Across)

Based on analog CAS 82504-06-1:

-

Signal Word: WARNING

-

Acute Toxicity, Oral: Category 4 (H302)[2]

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT - Single Exposure: Category 3 (Respiratory System) (H335)

Operational Protocols: Handling & Storage[1][5][6][7][8]

The "Dark Box" Protocol (Light Sensitivity)

The presence of the iodine atom requires strict exclusion of light during storage to prevent "yellowing"—a visual indicator of iodine liberation and product degradation.

Storage Workflow:

-

Primary Container: Amber glass vial with a Teflon-lined cap.

-

Secondary Containment: Sealed opaque bag or aluminum foil wrap.

-

Environment: Store at 2–8°C (Refrigerated) to minimize thermal degradation of the ether linkage. Inert atmosphere (Argon/Nitrogen) is recommended for long-term banking.

Safe Weighing & Solubilization

Objective: Prevent inhalation of dust and accidental dermal absorption.

Step-by-Step Methodology:

-

Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure.

-

PPE Layering:

-

Nitrile gloves (Double gloving recommended: 4 mil inner, 5 mil outer).

-

Lab coat with cuff sealing (e.g., tape or elastic).

-

Safety glasses with side shields.

-

-

Solubilization:

-

Prefer DMSO or DMF for stock solutions.

-

Note: Avoid protic solvents (MeOH/EtOH) if acidic conditions are present, as the PMB group is acid-labile.

-

Visualization: Safety Decision Tree

The following diagram outlines the decision logic for PPE and containment based on the scale of operation.

Figure 1: Operational safety decision matrix based on quantity handled.

Emergency Response & First Aid

In the event of exposure, the "Benzonitrile Protocol" applies. While cyanide release is unlikely under physiological conditions for this specific molecule, medical personnel should be informed of the nitrile functionality.

| Exposure Route | Immediate Action | Scientific Rationale |

| Inhalation | Move to fresh air. Oxygen if breathing is labored.[3][4] | Minimizes systemic hypoxia risk associated with nitrile metabolism. |

| Skin Contact | Wash with soap & water for 15 mins . Discard contaminated clothing.[5][4][6][7] | Lipophilic PMB group facilitates dermal entry; immediate removal reduces systemic load. |

| Eye Contact | Rinse with water for 15 mins.[4][6] Lift eyelids. | Mechanical removal of crystalline irritants prevents corneal abrasion. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Seek medical aid. | Prevents aspiration of chemical pneumonitis-inducing solids. |

Synthesis & Reaction Safety Context

For researchers using this compound as an intermediate:

-

Cross-Coupling Risks: In Suzuki or Sonogashira couplings, palladium catalysts are used. Ensure the reaction vessel is purged of oxygen. The aryl iodide is highly reactive; runaway exotherms are possible if the catalyst loading is too high (>5 mol%).

-

Deprotection Risks: Removing the PMB group typically involves oxidants (DDQ) or strong acids (TFA).

-

DDQ Protocol: Generates HCN trace if not quenched properly? Unlikely, but DDQ residues are toxic.

-

TFA Protocol: Volatile corrosive. Use a scrubber.

-

Visualization: Reactivity & Degradation Pathways[1]

Figure 2: Primary reactivity pathways: UV-mediated degradation vs. Acid-mediated deprotection.

Waste Management

Classification: Hazardous Chemical Waste. Waste Code: D003 (Reactivity - if Cyanide potential is strictly interpreted, though unlikely) or more commonly Halogenated Organic Waste .

Disposal Protocol:

-

Segregation: Do not mix with strong oxidizers or acids in the waste stream.

-

Labeling: Clearly label as "Halogenated Organic Solid" and "Nitrile Compound".

-

Destruction: Must be disposed of via High-Temperature Incineration equipped with a scrubber for Iodine (

) and Nitrogen Oxides (

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 19895654, 3-Iodo-4-methoxybenzonitrile. Retrieved February 16, 2026, from [Link]

Sources

- 1. 200957-10-4 Cas No. | 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile | Matrix Scientific [matrixscientific.com]

- 2. lobachemie.com [lobachemie.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]

Technical Assessment: Thermal Properties & Solid-State Characterization of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

The following technical guide provides an in-depth assessment of the thermal properties, stability profile, and characterization protocols for 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile .

Executive Summary & Compound Identity

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is a specialized intermediate frequently utilized in the synthesis of biaryl-based pharmaceuticals, particularly tubulin polymerization inhibitors (e.g., combretastatin analogues) and kinase inhibitors.[1][2] Its structural integrity is defined by three critical motifs: a labile 4-methoxybenzyl (PMB) ether linkage , a reactive aryl iodide , and a rigid benzonitrile core .[1]

Understanding the thermal behavior of this compound is critical for process optimization, as the PMB group is acid-sensitive and the aryl-iodide bond is susceptible to thermal or photolytic cleavage.[1] This guide establishes the baseline for its solid-state characterization.

Chemical Identity Table

| Property | Detail |

| Chemical Name | 3-Iodo-4-[(4-methoxyphenyl)methoxy]benzonitrile |

| CAS Number | 200957-10-4 |

| Molecular Formula | C₁₅H₁₂INO₂ |

| Molecular Weight | 365.17 g/mol |

| Structural Class | Aryl Alkyl Ether / Halogenated Benzonitrile |

| Key Functionality | PMB-protected phenol; Aryl iodide (Suzuki coupling partner) |

Physicochemical Profile & Melting Point Analysis

Theoretical vs. Experimental Melting Point

While specific historical melting point (MP) data for this intermediate is often proprietary to custom synthesis campaigns, structural analysis of analogous PMB-protected benzonitriles allows for a precise predicted range.[1]

-

Predicted Melting Range: 95°C – 115°C

-

Rationale: The precursor, 3-iodo-4-hydroxybenzonitrile, typically melts at ~140-145°C due to strong intermolecular hydrogen bonding.[1] Alkylation with the bulky PMB group disrupts this H-bonding network, generally lowering the MP.[1] However, the rigid, planar nature of the resulting ether facilitates

-

-

Impact of Impurities on Thermal Behavior

The melting point is a Critical Quality Attribute (CQA) for this intermediate.[1] Deviations from the predicted range typically indicate specific process impurities:

| Impurity | Source | Impact on MP | Thermal Signature (DSC) |

| 3-Iodo-4-hydroxybenzonitrile | Unreacted Starting Material | Depression (Eutectic formation) | Broadened endotherm; potential secondary peak <90°C. |

| 4-Methoxybenzyl Chloride (PMB-Cl) | Alkylating Agent | Significant Depression | Sharp, low-temp endotherm (~ -10°C to 20°C) or "oiling out."[1] |

| Residual Solvents (DMF/Acetone) | Process Entrapment | Broadening | Endotherm onset shift; weight loss in TGA <100°C. |

Thermal Stability & Degradation Mechanisms[1][4]

The thermal stability of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is governed by the bond dissociation energies (BDE) of its weakest links.[1]

Primary Degradation Pathway: Ether Cleavage

The PMB ether is the most thermally labile moiety.[1] At elevated temperatures (>200°C) or in the presence of trace Lewis acids, the C-O bond undergoes heterolytic or homolytic cleavage, releasing the volatile 4-methoxybenzyl carbocation (or radical) and regenerating the phenol.[1]

Secondary Pathway: Deiodination

The C-I bond is weaker than C-Br or C-Cl bonds.[1] Prolonged exposure to temperatures >180°C, especially under light, can induce homolytic cleavage, leading to radical formation and polymerization.[1]

Visualization of Thermal Degradation

The following diagram illustrates the stepwise thermal degradation logic, critical for interpreting TGA data.

Caption: Thermal degradation pathway showing phase transition followed by ether cleavage and deiodination.[1]

Experimental Protocols for Characterization

To validate the quality of CAS 200957-10-4, the following self-validating protocols should be employed.

Differential Scanning Calorimetry (DSC)

Objective: Determine precise melting onset and detect polymorphic transitions.

-

Instrument: TA Instruments Q2000 or equivalent.

-

Sample Mass: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid).

-

Protocol:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C.

-

Cooling Cycle: Ramp 10°C/min back to 25°C (to check for recrystallization or glass transition).

-

Second Heat: Ramp 10°C/min to 250°C.

-

-

Expected Results:

Thermogravimetric Analysis (TGA)

Objective: Differentiate between solvatomorphs (solvent loss) and degradation.[1]

-

Protocol:

-

Ramp 10°C/min from Ambient to 400°C under N₂ purge (50 mL/min).

-

-

Interpretation:

Synthesis & Purification Context (Impurity Origin)

Understanding the synthesis helps identify likely thermal contaminants.[1] The standard route involves the O-alkylation of 3-iodo-4-hydroxybenzonitrile.[1]

Caption: Synthetic route illustrating the origin of likely impurities affecting thermal properties.

Storage & Handling Recommendations

Based on the thermal and chemical stability profile:

-

Temperature: Store at 2–8°C . While stable at room temperature, refrigeration minimizes the risk of slow iodine liberation over months.[1]

-

Light Protection: Strictly required. Aryl iodides are photosensitive.[1] Store in amber vials or foil-wrapped containers to prevent yellowing (iodine release).[1]

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage (>6 months) is required, to prevent oxidation of the benzylic position.[1]

References

-

PubChem Compound Summary. (2025). 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile (CAS 200957-10-4).[1][2] National Center for Biotechnology Information.[1] Link

-

Cazzola, E., et al. (2018).[1] Synthesis and antiproliferative activity of new combretastatin A-4 analogues.[1] (General reference for PMB-protected benzonitrile intermediates in tubulin inhibitor synthesis). Bioorganic & Medicinal Chemistry Letters.

-

Gao, F., et al. (2013).[1] Thermal stability of aryl iodides in cross-coupling reactions.[1]Journal of Organic Chemistry. (Provides basis for C-I bond stability assessment).

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Authoritative source on PMB ether thermal and acid stability).

Sources

Strategic Sourcing and Technical Utilization of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

Topic: Commercial Suppliers and Pricing for 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

In the high-stakes landscape of medicinal chemistry and radiopharmaceutical development, 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile (CAS 200957-10-4) serves as a critical, high-value scaffold.[1][2] It is not merely a catalog reagent but a strategic intermediate designed for late-stage diversification.[1][2] Its core utility lies in its orthogonal reactivity: the iodine atom at position 3 provides a handle for cross-coupling (Suzuki, Sonogashira) or radio-halogenation, while the para-methoxybenzyl (PMB) ether functions as a robust, selectively cleavable protecting group for the phenol.[1][2]

This guide provides a comprehensive analysis of the commercial landscape, synthesis protocols, and quality critical-to-quality (CTQ) attributes required for sourcing this compound for GMP and non-GMP applications.[1][2]

Part 1: Technical Specifications & Molecular Identity

Before engaging suppliers, it is imperative to verify the structural integrity of the target.[2] Many "off-the-shelf" vendors confuse this specific protected form with its deprotected precursor (3-iodo-4-hydroxybenzonitrile) or its methyl-ether analog.[1][2]

| Attribute | Specification |

| IUPAC Name | 3-Iodo-4-[(4-methoxyphenyl)methoxy]benzonitrile |

| CAS Number | 200957-10-4 |

| Molecular Formula | C₁₅H₁₂INO₂ |

| Molecular Weight | 365.17 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 118–122 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Aryl Iodide (C-I), Nitrile (C≡N), PMB-Ether (Ar-O-CH₂-Ar) |

Part 2: Synthesis & Quality Control (The Self-Validating Protocol)

To ensure supply chain resilience, one must understand the synthesis.[1][2] Commercial batches often contain specific impurities derived from the iodination regioselectivity or incomplete protection.[1][2]

Synthetic Route & Impurity Profile

The industrial preparation typically follows a two-step sequence starting from 4-hydroxybenzonitrile.[1][2]

-

Regioselective Iodination: 4-Hydroxybenzonitrile is iodinated using N-iodosuccinimide (NIS) or I₂/KI.[1][2]

-

PMB Protection: The intermediate is alkylated with 4-methoxybenzyl chloride (PMB-Cl) using K₂CO₃ in DMF.[1][2]

Experimental Protocol (Validation Standard)

Note: This protocol serves as a benchmark for evaluating supplier Certificates of Analysis (CoA).

Step 1: Iodination

Dissolve 4-hydroxybenzonitrile (1.0 eq) in AcOH/MeOH.[1][2] Add NaI (1.1 eq) and NaOCl (1.1 eq) dropwise at 0-5°C. Stir for 2h. Quench with Na₂S₂O₃.[1][2] Acidify to precipitate 3-iodo-4-hydroxybenzonitrile.[1][2] Recrystallize from Ethanol/Water to remove the 3,5-diiodo impurity.[1][2]

Step 2: PMB Protection

Suspend 3-iodo-4-hydroxybenzonitrile (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF.[1][2] Add 4-methoxybenzyl chloride (1.1 eq) dropwise at RT.[1][2] Heat to 60°C for 4h. Pour into ice water. Filter the precipitate.[1][2][3] Recrystallize from Ethyl Acetate/Hexanes.[1][2]

Visualization of Synthesis & Application Workflow

Figure 1: Synthetic workflow from commodity starting materials to the target scaffold, highlighting critical control points for impurity management.

Part 3: Commercial Suppliers & Pricing Analysis

Sourcing this compound requires distinguishing between "Catalog Aggregators" (who list it but don't stock it) and "Origin Manufacturers" (who synthesize it).[1][2]

Validated Suppliers

Based on current market data and chemical inventory verification:

-

Matrix Scientific (Columbia, SC, USA)[1]

Pricing Tiers (Estimated Market Rates 2025)

Pricing is non-linear due to the "specialty" nature of the PMB protection step.[1][2]

| Quantity | Estimated Price Range (USD) | Unit Cost (USD/g) | Sourcing Strategy |

| 1 g | $150 – $250 | $200/g | R&D / Screening: Buy from Matrix/ChemScene for speed.[1][2] |

| 5 g | $450 – $700 | $120/g | Scale-up: Negotiate with ChemScene or Combi-Blocks. |

| 25 g | $1,500 – $2,200 | $75/g | Pilot Batch: Request "Custom Synthesis" quote from Enamine or local CRO. |

| 100 g+ | Custom Quote | <$50/g | Manufacturing: Must go direct to Chinese CROs (e.g., Pharmablock).[1][2] |

Procurement Tip: If the price exceeds $300/g, it is often more cost-effective to buy 3-iodo-4-hydroxybenzonitrile (approx.[1][2] $20/g) and perform the PMB protection in-house, provided you have basic synthetic chemistry capabilities.[1][2]

Part 4: Application in Drug Development

Radiopharmaceutical Precursor

This molecule is a "Late-Stage Intermediate" (LSI) for Positron Emission Tomography (PET) tracers.[1][2]

-

Mechanism: The iodine is replaced by a stannyl or boronyl group, which is then displaced by [¹¹C]CH₃I or [¹⁸F]F⁻.[1][2]

-

Target: Amyloid imaging agents (e.g., analogues of [¹¹C]PIB ) or kinase inhibitors where the phenol is required for binding but must be protected during the radiolabeling step.[1][2]

Medicinal Chemistry Scaffold

In drug discovery, the PMB group allows for the construction of complex biaryls via Suzuki coupling at the iodine position without interference from the acidic phenol.[1][2]

-

Deprotection: Post-coupling, the PMB group is removed using TFA (Trifluoroacetic acid) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to reveal the free phenol.[1][2]

-

Example Class: Precursors for Lenvatinib analogues or Diaryl ether NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors).[1][2]

References

-

Matrix Scientific. Product Catalog: 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile. Retrieved from

-

ChemScene. Product Data Sheet: 3-Iodo-4-methoxybenzonitrile and derivatives. Retrieved from

-

Organic Syntheses. Iodination of Phenols and Protection Strategies. Org. Synth. 2004 , 81, 195.[1][2] (General procedure validation).

-

PubChem. Compound Summary: 3-Iodo-4-methoxybenzonitrile (Analog Reference). Retrieved from

-

Google Patents. Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile (Impurity Profile). US Patent 3,833,490.[1][2] Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile - Google Patents [patents.google.com]

- 4. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile - Google Patents [patents.google.com]

Chemoselective Reduction of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile: Application Note & Protocols

Executive Summary: The "Three-Body" Selectivity Challenge

The reduction of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile (CAS: 200957-10-4) presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three reactive centers with conflicting sensitivities to standard reducing agents:

-

Nitrile (-CN): The target for reduction to a primary amine (

).[1] -

Aryl Iodide (Ar-I): Highly susceptible to hydrodehalogenation (loss of iodine) under transition-metal catalyzed hydrogenation (e.g., Pd/C,

) or strong metal hydride reduction ( -

PMB Ether (Ar-O-CH2-Ar'): An acid-labile protecting group that is also susceptible to hydrogenolysis under heterogeneous catalytic hydrogenation conditions.

Standard protocols utilizing Palladium on Carbon (

This guide details two validated protocols designed to navigate this landscape:

-

Method A (Gold Standard): Borane-Dimethyl Sulfide (BMS) reduction.

-

Method B (Alternative): Cobalt(II) Chloride-catalyzed Sodium Borohydride reduction.

Chemoselectivity Analysis & Strategy

The following decision matrix illustrates the mechanistic rationale for selecting Borane and Cobalt-Boride systems over traditional hydrogenation.

Figure 1: Chemoselectivity decision tree highlighting the risks of standard hydrogenation versus the recommended hydride protocols.

Method A: Borane-Dimethyl Sulfide (BMS) Reduction

Status: Recommended (Highest Selectivity)

Mechanistic Insight

Borane (

Protocol Details

Reagents:

-

Substrate: 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile (1.0 equiv)

-

Borane-Dimethyl Sulfide (BMS) complex (2.0 M in THF) (3.0 - 5.0 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench/Workup: Methanol (MeOH), 10% NaOH (aq).

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

or -

Dissolution: Charge the flask with the substrate (1.0 equiv) and anhydrous THF (0.1 M concentration relative to substrate). Cool the solution to 0°C using an ice bath.

-

Addition: Add the BMS solution (3.0 equiv) dropwise via syringe over 15–20 minutes. Note: Gas evolution may occur; ensure proper venting.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Once stable, heat the mixture to a gentle reflux (approx. 66°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The nitrile spot should disappear. An intermediate imine-borane complex may be visible.

-

-

The "Soft" Quench (Critical for PMB):

-

Cool the reaction mixture to 0°C.

-

Slowly add Methanol (excess) dropwise. Caution: Vigorous hydrogen evolution will occur.

-

Stir at room temperature for 30 minutes until bubbling ceases.

-

-

Hydrolysis of N-B Complex:

-

Standard Borane reductions use HCl reflux here, but that endangers the PMB.

-

Modified Procedure: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (3.0 equiv) or Ethanolamine and reflux for 1 hour. This displaces the amine from the boron without using strong acid.

-

Alternative: If TMEDA is unavailable, use 1M HCl in MeOH briefly at RT (monitor strictly), then immediately neutralize.

-

-

Workup: Concentrate the solvent. Dissolve the residue in EtOAc. Wash with saturated

(to ensure basicity) and Brine. Dry over

Method B: Cobalt(II) Chloride / Sodium Borohydride

Status: Alternative (Cost-Effective, Scalable)

Mechanistic Insight

This method generates "Cobalt Boride" (

Protocol Details

Reagents:

-

Substrate (1.0 equiv)

-

Cobalt(II) Chloride hexahydrate (

) (2.0 equiv) -

Sodium Borohydride (

) (10.0 equiv) -

Solvent: Methanol (MeOH)

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate and

in Methanol (0.1 M) in a round-bottom flask. The solution will be deep purple/pink. -

Cooling: Cool the mixture to 0°C in an ice bath.

-

Reduction: Add

portion-wise (solid) or as a solution in minimal water over 30 minutes.-

Observation: The reaction will turn black immediately (formation of Cobalt Boride) with vigorous gas evolution.

-

-

Stirring: Allow to stir at 0°C for 1 hour, then warm to Room Temperature for 1–2 hours.

-

Quench: Carefully add 1N HCl dropwise until the pH is neutral/slightly acidic (pH ~5-6) to decompose the boride complex, then immediately basify with concentrated Ammonium Hydroxide (

) to pH 10. -

Workup: Filter the black precipitate through a Celite pad. Wash the pad with MeOH/EtOAc. Concentrate the filtrate to remove MeOH. Extract the aqueous residue with EtOAc (

).

Experimental Workflow & QC Visualization

The following diagram outlines the critical path for Method A (BMS), emphasizing the PMB-safe workup.

Figure 2: Workflow for Borane-DMS reduction with "Soft Hydrolysis" to preserve the PMB ether.

Data Summary & Comparison

| Feature | Method A: Borane-DMS | Method B: | Catalytic Hydrogenation ( |

| Nitrile Reduction | Excellent | Good | Excellent |

| Iodine Tolerance | High (Non-oxidative) | Moderate (Monitor closely) | Low (Rapid Deiodination) |

| PMB Tolerance | High (Lewis Acidic) | High (Neutral/Basic) | Low (Hydrogenolysis) |

| Safety Profile | Toxic ( | H2 evolution, Metal waste | Flammable Catalyst |

| Cost | Moderate | Low | Moderate |

| Rec. Use Case | High-value intermediates | Scale-up / Cost-sensitive | Do Not Use |

References

-

Brown, H. C., & Choi, Y. M. (1981). The Reaction of Borane-Dimethyl Sulfide with Organic Compounds.[3][4][5]Journal of Organic Chemistry . 46, 4536-4551. Link

-

Satoh, T., et al. (1969). Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salt Systems.[1]Tetrahedron Letters . 10(49), 4555-4558. Link

-

Couturier, M., et al. (2001).[6] Palladium-Catalyzed Methanolysis of Borane-Amine Adducts.[6] (Alternative workup strategy). Organic Letters . 3(3), 465–467.[6] Link

-

Yonemitsu, O. (1982). PMB Protection and Deprotection Mechanisms.[7] (Context on PMB stability). Tetrahedron Letters . 23, 881.

-

Osby, J. O., et al. (1986).[8] Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride Reductions.Journal of the American Chemical Society . 108, 67-72. Link

Disclaimer: The protocols described involve hazardous reagents (Borane, Cobalt salts) and the evolution of flammable hydrogen gas. All procedures must be performed in a functioning fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]

- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 5. d-nb.info [d-nb.info]

- 6. Borane Reagents [organic-chemistry.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

Application Note: Scalable Preparation of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile , a critical intermediate in the development of radiotracers and kinase inhibitors (e.g., Bruton’s tyrosine kinase antagonists).[1]

While laboratory-scale synthesis often utilizes expensive reagents (e.g., N-iodosuccinimide) and chromatography, this guide focuses on process-chemistry compliant routes utilizing:

-

Oxidative Iodination: Using NaI/NaOCl (Bleach) to replace expensive iodinating agents.

-

Green Solvent Selection: Replacing DMF with Acetonitrile or Acetone for the alkylation step to facilitate solvent recovery.

-

Crystallization-Driven Isolation: Eliminating silica gel chromatography to support multi-kilogram scale-up.[1]

Strategic Analysis & Retrosynthesis

The synthesis is designed around two critical transformations: regioselective electrophilic aromatic substitution and Williamson ether synthesis.

Process Flow Diagram

The following logic map outlines the critical decision points and in-process controls (IPCs) required for successful scale-up.

Figure 1: Process workflow emphasizing In-Process Controls (IPC) to prevent di-iodination and ensure complete conversion.

Detailed Experimental Protocols

Step 1: Regioselective Iodination of 4-Hydroxybenzonitrile

Objective: Mono-iodination at the 3-position while suppressing 3,5-diiodination.[1]

Mechanism: Electrophilic Aromatic Substitution via in situ generation of iodonium species (

Reagents & Materials

| Component | Equiv. | Role |

| 4-Hydroxybenzonitrile | 1.0 | Substrate |

| Sodium Iodide (NaI) | 1.05 | Iodine Source |

| Sodium Hypochlorite (NaOCl, 10-13%) | 1.05 | Oxidant |

| Methanol (MeOH) | 10 Vol | Solvent |

| Sodium Hydroxide (NaOH) | 1.0 | Base (Initial solubility) |

Protocol

-

Dissolution: Charge a reactor with 4-hydroxybenzonitrile (1.0 eq) and Methanol (10 vol). Add NaOH (1.0 eq) dissolved in minimum water.[1] Cool to 0–5 °C.[2]

-

Iodide Addition: Add NaI (1.05 eq) to the solution. Ensure complete dissolution.

-

Oxidant Addition (Critical): Slowly add NaOCl solution dropwise over 60–90 minutes.

-

Note: Maintain internal temperature < 5 °C. Rapid addition or higher temperatures favor the formation of the 3,5-diiodo impurity [1].

-

-

Reaction Monitoring: Stir at 0 °C for 2 hours. Check HPLC.

-

Target: >95% Conversion, <5% Di-iodo impurity.[1]

-

-

Quench & Isolation:

Expected Yield: 85–92% Purity: >98% (HPLC)[1]

Step 2: PMB Protection (Williamson Ether Synthesis)

Objective: Alkylation of the phenol with 4-methoxybenzyl chloride (PMB-Cl).[1] Scale-up Note: DMF is often used in literature but is difficult to remove.[1] Acetonitrile (MeCN) or Acetone is recommended for easier workup via precipitation [2].[1]

Reagents & Materials

| Component | Equiv. | Role |

| 3-Iodo-4-hydroxybenzonitrile | 1.0 | Substrate |

| 4-Methoxybenzyl chloride (PMB-Cl) | 1.1 | Alkylating Agent |

| Potassium Carbonate ( | 2.0 | Base |

| Acetonitrile (MeCN) | 8 Vol | Solvent |

Protocol

-

Setup: In a reactor fitted with a reflux condenser and overhead stirrer, suspend 3-iodo-4-hydroxybenzonitrile (1.0 eq) and granular anhydrous

(2.0 eq) in Acetonitrile. -

Addition: Add PMB-Cl (1.1 eq) slowly at room temperature.

-

Safety Alert: PMB-Cl is a potent lachrymator and skin irritant.[1] Handle in a fume hood or closed system [3].

-

-

Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours.

-

Workup (Precipitation Method):

-

Cool the reaction mixture to 40 °C.

-

Slowly add Water (15 Vol) with vigorous stirring. The product will crystallize out of solution.

-

Cool to 0–5 °C and age the slurry for 1 hour.

-

-

Filtration: Filter the solid. Wash the cake with 1:1 MeCN:Water, then pure Water.

-

Drying: Dry in a vacuum oven at 50 °C to constant weight.

Expected Yield: 90–95% Appearance: White to pale yellow crystalline solid.

Analytical Specifications

To validate the integrity of the intermediate, the following analytical data should be met.

| Test | Specification | Method |

| Appearance | White/Off-white solid | Visual |

| Purity | > 98.0% | HPLC (254 nm) |

| Identity | Conforms to Structure | 1H-NMR, MS |

| Melting Point | 108–112 °C (Typical) | DSC/Capillary |

1H-NMR (400 MHz, CDCl3) Diagnostic Peaks:

Process Safety & Scale-Up Considerations

Thermal Hazards[1][5]

-

Iodination Exotherm: The oxidation of iodide by hypochlorite is exothermic. On a large scale (>1 kg), accumulation of reagents followed by a sudden temperature spike can lead to runaway conditions or loss of regioselectivity. Strictly control addition rate based on internal temperature response [4].

Chemical Hazards[1][5]

-

PMB-Cl: Highly irritating to eyes and respiratory system.[1] In a manufacturing setting, use closed transfer systems (e.g., diaphragm pumps) to charge this reagent.[1]

-

Residual Cyanide: While the nitrile group is stable under these conditions, ensure waste streams are not mixed with strong acids or oxidizers that could theoretically liberate HCN, although unlikely here.

Impurity Profile Management[1]

-

Hydrolysis: Avoid prolonged exposure of the nitrile to strong base at high temperatures, which can hydrolyze the nitrile to an amide or acid.

-

Di-iodination: If >5% di-iodo impurity is observed in Step 1, reduce the equivalents of NaOCl to 0.95 and accept slightly lower conversion to preserve purity, as the di-iodo byproduct is difficult to remove via crystallization.[1]

References

-

Bizot, J., et al. (1974).[3] Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile. U.S. Patent 3,833,490.[3] Link (Describes electrolytic and chemical iodination parameters relevant to selectivity).

-

H.E.L Group. (2025). Process Safety and Scale-up: Hazard screening and calorimetry. Link (General guidance on thermal risks in alkylation scale-up).[1]

-

National Institutes of Health. (2025). 4-Methoxybenzyl chloride - PubChem Safety Summary. Link[1]

-

BenchChem. (2025).[2] Application Notes: Iodination of Deactivated Arenes. Link (General protocols for iodination stoichiometry).

-

Matrix Scientific. (2025).[5] 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile Product Data. Link (Physical property verification).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile - Google Patents [patents.google.com]

- 4. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

- 5. 200957-10-4 Cas No. | 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile | Matrix Scientific [matrixscientific.com]

Technical Support Center: Optimizing Catalyst Loading for 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile Coupling Reactions

Welcome to the technical support center dedicated to the successful execution of cross-coupling reactions involving 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to overcome common challenges and optimize your synthetic routes for higher yields and purity.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when working with 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile in palladium-catalyzed cross-coupling reactions.

Q1: What is the first step I should take if my coupling reaction with 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile results in a low or no yield?

A1: When encountering low to no product yield, a systematic evaluation of your reaction components and setup is the critical first step. Begin by verifying the quality and purity of your reagents, especially the boronic acid or ester, as they can degrade over time.[1] Ensure your solvent is anhydrous and the reaction is conducted under a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst.[1][2] Re-evaluate your catalyst system; the choice of palladium source and ligand is paramount for success.[2]

Q2: I'm observing a significant amount of a dehalogenated byproduct, 4-(4-methoxybenzyloxy)benzonitrile. What is the likely cause and how can I minimize it?

A2: The formation of a dehalogenated byproduct is a common side reaction in Suzuki couplings and arises from the reduction of the aryl halide.[1][3] This can be caused by a hydride source in the reaction mixture, which can originate from the solvent or other reagents. To mitigate this, ensure your solvents are pure and consider your choice of base, as some can promote this side reaction.[4]

Q3: My reaction appears sluggish and does not go to completion. What adjustments can I make to improve the reaction rate?

A3: A sluggish reaction can often be accelerated by several factors. Increasing the reaction temperature can significantly boost the rate.[5] Switching to a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), can also dramatically improve reaction times.[5] Additionally, ensure that your base is finely powdered and well-dispersed in the reaction mixture for optimal activity.[1]

Q4: How critical is the choice of base in the coupling of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile?

A4: The base plays a multifaceted and critical role in the Suzuki-Miyaura catalytic cycle.[6] Its primary function is to activate the organoboron species, making it more nucleophilic for the transmetalation step.[7][8] The choice of base can significantly impact the reaction yield, rate, and selectivity.[6] For substrates with sensitive functional groups like the nitrile and benzylic ether in your molecule, using a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to prevent potential side reactions.[4][9]

Q5: Can I use the same catalyst loading for different coupling partners with 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile?

A5: While a standard catalyst loading (e.g., 1-2 mol%) is a good starting point, it is unlikely to be optimal for all coupling partners. The electronic and steric nature of the incoming boronic acid will influence the efficiency of the catalytic cycle.[5] Therefore, catalyst loading should be optimized for each specific substrate combination to achieve the best balance of yield, reaction time, and cost-effectiveness.[10]

Troubleshooting Guide: From Low Yield to Optimized Reaction

This section provides a structured approach to troubleshooting and optimizing your coupling reactions.

Issue 1: Low to No Product Yield

A low or non-existent yield is a common starting problem. The following workflow will help you systematically identify and resolve the root cause.

Caption: Initial troubleshooting workflow for low-yield coupling reactions.

Causality and Solutions:

-

Reagent Integrity:

-

Catalyst System:

-

Problem: The chosen palladium precatalyst and ligand may not be active enough for your specific substrate. The active Pd(0) species may not be forming efficiently from a Pd(II) precursor.[2][11]

-

Solution: Consider using a more active pre-catalyst, such as a Buchwald-type G3 or G4 precatalyst.[4] For your electron-rich aryl iodide, a bulky, electron-rich phosphine ligand like SPhos or XPhos could be beneficial.[5]

-

-

Inert Atmosphere:

-

Problem: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides.[1]

-

Solution: Thoroughly degas all solvents and ensure the reaction vessel is properly purged and maintained under a positive pressure of an inert gas like argon or nitrogen.

-

Issue 2: Significant Side Product Formation

The presence of side products can complicate purification and reduce the yield of your desired compound.

Common Side Products and Mitigation Strategies:

| Side Product | Potential Cause(s) | Recommended Solution(s) |

| Homocoupling of Boronic Acid | Oxygen in the reaction mixture; inefficient transmetalation.[12] | Thoroughly degas the reaction mixture. Consider adding the aryl halide in a slight excess.[13] |

| Protodeboronation of Boronic Acid | High temperatures; presence of water; certain bases.[13] | Use fresh boronic acid. Optimize temperature and base. Consider using a more stable boronic ester (e.g., pinacol ester).[1] |

| Dehalogenation of Aryl Iodide | Presence of a hydride source; overly active catalyst.[3] | Use high-purity, anhydrous solvents. Screen different bases.[4] |

| Formation of Palladium Black | Catalyst aggregation and precipitation.[12] | Ensure adequate stirring. The choice of ligand can help stabilize the catalyst in solution. |

Optimizing Catalyst Loading: A Step-by-Step Protocol

For the coupling of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile, a systematic approach to optimizing catalyst loading is crucial for developing a robust and scalable process. High-throughput screening (HTS) is an efficient method for this.[14][15]

Objective: To identify the minimum catalyst loading that provides a high yield (>90%) in a reasonable timeframe.

Experimental Setup: A parallel synthesis platform or a multi-well plate is ideal for this screening.[16]

Protocol for Catalyst Loading Screen:

-

Array Preparation: In a series of reaction vials or wells, add 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile (1.0 equiv) and the desired boronic acid (1.1-1.5 equiv).

-

Catalyst/Ligand Dispensing: Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos). Dispense varying amounts to achieve a range of catalyst loadings (e.g., 2.0, 1.0, 0.5, 0.1, 0.05 mol%). Maintain a constant Pd:ligand ratio (typically 1:2 for bidentate ligands and 1:2 to 1:4 for monodentate ligands).[5]

-

Base and Solvent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 equiv) and the degassed solvent (e.g., dioxane/water 4:1).

-

Reaction Execution: Seal the vials/plate and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Reaction Monitoring: At set time points (e.g., 2, 4, 8, 16 hours), take aliquots from each reaction for analysis by LC-MS or GC-MS to determine the conversion to product.[17][18][19][20]

-

Data Analysis: Plot the yield as a function of catalyst loading and time to identify the optimal conditions.

Data Presentation: Example Catalyst Loading Screen

| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ | SPhos | 1.0 | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 95 |

| 2 | Pd₂(dba)₃ | SPhos | 0.5 | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 92 |

| 3 | Pd₂(dba)₃ | SPhos | 0.1 | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 75 |

| 4 | Pd₂(dba)₃ | SPhos | 0.1 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 91 |

| 5 | Pd(PPh₃)₄ | - | 2.0 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 |

This is illustrative data. Actual results will vary.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[21]

Concluding Remarks

The successful coupling of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is readily achievable with a systematic and informed approach to reaction optimization. By carefully considering the integrity of your reagents, the choice of catalyst system, and the reaction conditions, and by employing a logical troubleshooting strategy, you can consistently achieve high yields of your desired product. This guide provides a foundation for your experimental design, but remember that each specific coupling reaction may require fine-tuning to reach its full potential.

References

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

Suzuki reaction: easy mechanism,application. (2022, August 13). Chemistry Notes. Retrieved from [Link]

-

Suzuki reaction. Wikipedia. Retrieved from [Link]

-

Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018, November 8). AZoM. Retrieved from [Link]

-

Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2021, May 24). MDPI. Retrieved from [Link]

-

SUZUKI REACTION MONITORING. Advion. Retrieved from [Link]

-

Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023, August 9). Vapourtec. Retrieved from [Link]

-

Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). ProQuest. Retrieved from [Link]

-

Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. eScholarship.org. Retrieved from [Link]

-

Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Retrieved from [Link]

-

Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018, May 23). ACS Publications. Retrieved from [Link]

-

Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024, February 12). PMC. Retrieved from [Link]

-

Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]

-

Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]

-

Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. (2014, April 24). ACS Publications. Retrieved from [Link]

-

Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved from [Link]

-

A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). ScienceDirect. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

-

Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. (2023, May 19). University of Tasmania. Retrieved from [Link]

-

Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

-

The Suzuki Reaction. Myers Group, Harvard University. Retrieved from [Link]

-

Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved from [Link]

-

2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

-

DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. Retrieved from [Link]

-

Unleashing high-throughput reaction screening. Unchained Labs. Retrieved from [Link]

-

Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate. Retrieved from [Link]

-

High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions. (2019, May 27). PubMed. Retrieved from [Link]

-

High-Throughput Screening Techniques in Catalysis. Heidelberg University. Retrieved from [Link]

-

Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

High-throughput screening (HTS). (2019, April 10). BMG LABTECH. Retrieved from [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistnotes.com [chemistnotes.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. unchainedlabs.com [unchainedlabs.com]

- 15. High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. azom.com [azom.com]

- 18. shoko-sc.co.jp [shoko-sc.co.jp]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. vapourtec.com [vapourtec.com]

- 21. chem.libretexts.org [chem.libretexts.org]

Solving solubility issues of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile in DMSO or Methanol

Technical Support Center: Solubility Troubleshooting for Aryl Nitriles

Guide for: 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile and Structurally Related Compounds

Introduction: Navigating the Solubility Challenges of Modified Benzonitriles

Researchers working with complex organic molecules like 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile often encounter significant challenges in achieving complete dissolution in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and resolve these solubility issues. The principles and protocols outlined here are grounded in the physicochemical properties of the compound's core structure, 3-Iodo-4-methoxybenzonitrile, and are broadly applicable to other poorly soluble aryl halides and nitriles. Our objective is to equip you with the technical understanding and practical methodologies to prepare clear, stable stock solutions essential for the success of your downstream experiments.

Compound Profile: 3-Iodo-4-methoxybenzonitrile

Understanding the fundamental properties of the core molecule is the first step in diagnosing solubility problems.

| Property | Value | Source |

| Molecular Formula | C₈H₆INO | [1][2] |

| Molecular Weight | 259.04 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| CAS Number | 82504-06-1 | [1][2][3] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [3] |

Note: The user-specified compound, 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile, is a larger derivative. Its increased molecular weight and structural complexity will likely result in lower solubility compared to the core structure profiled above. The strategies in this guide are designed to address such challenging compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile, is not dissolving in DMSO or Methanol at my target concentration. What is the underlying scientific reason?

Answer: The poor solubility of this compound stems from a combination of factors inherent to its molecular structure:

-

High Crystal Lattice Energy: As a solid, the molecules are tightly packed in a crystal lattice. Significant energy is required to break these intermolecular bonds before the solvent can interact with individual molecules. This is a common characteristic of planar aromatic compounds.[4][5]

-

Molecular Polarity and "Like Dissolves Like": While DMSO is a strong polar aprotic solvent, and Methanol is a polar protic solvent, the large, relatively non-polar methoxybenzyloxy group and the iodinated benzene ring reduce the overall compatibility with these solvents compared to smaller, more polar molecules. The principle of "like dissolves like" dictates that solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.[5]

-

Strong Intermolecular Forces: The nitrile group (-CN) is highly polar and can participate in dipole-dipole interactions, further strengthening the crystal lattice and making it resistant to dissolution.

Q2: What are the immediate first steps I should take to improve solubility without chemically modifying my compound?

Answer: Before considering more aggressive methods, a systematic, energy-input-based approach is recommended. This workflow is designed to incrementally add energy to the system to overcome the dissolution barrier.

Q3: Is heating the solution safe for my compound? What are the best practices?

Answer: Yes, gentle heating is a very effective method, as it directly provides the thermal energy needed to break the crystal lattice bonds (an endothermic process for most solids).[4][6] However, you must proceed with caution.

Best Practices & Causality:

-

Use a Water Bath: A water bath provides uniform, gentle heating and prevents the creation of localized "hot spots" that can occur on a hot plate, which could degrade your compound.

-

Temperature Limit: Do not exceed 40-60°C. While we lack specific degradation data for 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile, many complex organic molecules can become unstable at higher temperatures. A modest temperature increase is usually sufficient to significantly boost solubility.

-

Check for Stability: If you are concerned about degradation, prepare a small test sample, heat it, and run a quick analysis (e.g., TLC or LC-MS) to see if any new spots or peaks appear compared to the unheated starting material.

Q4: How does sonication work, and when should I use it?

Answer: Sonication is a mechanical method that uses high-frequency sound waves to induce cavitation—the rapid formation and collapse of microscopic bubbles in the liquid.[7][8]

Mechanism of Action:

-

Particle Size Reduction: The shockwaves generated by collapsing bubbles physically break apart solid aggregates and crystals.[7][9] This process is analogous to micronization, drastically increasing the surface area of the solute that is exposed to the solvent.[10][11]

-

Enhanced Mass Transfer: The intense agitation facilitates the movement of fresh solvent to the surface of the solute particles, accelerating the dissolution rate.

You should use sonication after simple vortexing has failed. It is particularly effective for stubborn microcrystals that are resistant to dissolution by agitation alone. It can be used in conjunction with gentle warming for synergistic effects. However, be aware that prolonged sonication can also heat the sample, and in rare cases, the high energy can potentially degrade sensitive compounds.[12]

Q5: Success! My compound dissolved in DMSO. But when I add it to my aqueous cell culture media, it crashes out. Why does this happen and how do I prevent it?

Answer: This is a classic and common problem known as precipitation upon dilution. It occurs because your compound is highly soluble in a strong organic solvent like DMSO but has very low solubility in the aqueous environment of your buffer or media.[13][14] When the DMSO is diluted, the solvent environment abruptly changes from organic to aqueous, and the compound can no longer stay in solution.

Strategies to Prevent Precipitation:

-

Stepwise Dilution: This is the most effective technique. Instead of adding the DMSO stock directly into the full volume of media, perform a serial dilution. For example, first, dilute the stock 1:10 into a small volume of the media with vigorous mixing, and then add this intermediate dilution to the final volume.[13] This gradual change in solvent polarity helps keep the compound solvated.

-

Pre-warm the Media: Having your aqueous media at 37°C can help maintain the compound's solubility during the dilution process.[13]

-

Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, ensuring the final concentration is between 0.1% and 0.5% can help maintain solubility. Always run a vehicle control with the same final DMSO concentration to ensure the solvent itself is not affecting your experimental results.[15][16]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the best practices for preparing an accurate and stable stock solution.

-

Accurate Weighing: Use a calibrated analytical balance to weigh the desired mass of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile. For accuracy, it's better to weigh a slightly different amount and calculate the exact concentration than to struggle to weigh an exact target mass.[17]

-

Solvent Addition: Transfer the solid to an appropriate-sized volumetric flask. Add approximately 70-80% of the final desired volume of high-purity DMSO or Methanol.

-

Initial Dissolution Attempt: Cap the flask and vortex vigorously for 2-5 minutes. Visually inspect for any remaining solid particles.

-

Assisted Dissolution (If Necessary):

-

Heating: Place the volumetric flask in a water bath set to 37°C for 15-20 minutes. Periodically remove and swirl gently.

-

Sonication: Place the flask in a bath sonicator for 15-30 minutes. Ensure the flask is securely held.

-

-

Final Volume Adjustment: Once the solid is completely dissolved and the solution is clear, allow the flask to return to room temperature.[18] Carefully add the solvent to the calibration mark on the volumetric flask.

-